Geranyloxyemodin
Description
Significance of Natural Products in Drug Discovery and Chemical Biology
Natural products, which are chemical compounds produced by living organisms such as plants, microorganisms, and marine life, have historically been a cornerstone of drug discovery and continue to be of immense importance in modern pharmacology and chemical biology. researchgate.netscirp.orgitmedicalteam.pl These compounds possess enormous structural and chemical diversity, with about 40% of their chemical scaffolds being absent in synthetically produced molecules. scirp.org This inherent diversity makes them a rich source for identifying novel therapeutic agents. researchgate.netnih.gov It is estimated that approximately 40% of all medicines are either natural products or their semi-synthetic derivatives. scirp.org
The historical success of natural products in medicine is exemplified by foundational drugs like penicillin, morphine, and quinine, all derived from natural sources. scirp.org In contemporary research, natural products remain crucial, particularly in areas like cancer and infectious diseases. researchgate.net They provide unique pharmacophores and stereochemistry that are evolutionarily optimized for interacting with biological macromolecules. researchgate.netnih.gov This "biological pre-validation" means they are often inherently bioactive and can serve as excellent starting points for drug development. itmedicalteam.pl
In the field of chemical biology, natural products are invaluable tools for modulating and studying biological pathways. nih.gov Their specificity and affinity for biological targets allow researchers to probe complex cellular processes. nih.gov Advances in analytical technologies, computational tools, and genome mining are overcoming previous challenges in the isolation, characterization, and supply of these compounds, heralding a renewed era of natural product-based research. researchgate.net
Overview of Geranyloxyemodin as a Bioactive Anthraquinone (B42736) Derivative
This compound, specifically 3-geranyloxyemodin, is a naturally occurring anthraquinone derivative that has been isolated from various plant species. biosynth.com Anthraquinones are a class of aromatic organic compounds derived from anthracene (B1667546) and represent a significant group of polyketide natural products with a wide array of biological activities. researchgate.net this compound has been identified in plants such as Psorospermum febrifugum and various species of the genus Vismia, including Vismia guineensis and Vismia laurentii. plos.orgresearchgate.netscispace.com
As a member of the anthraquinone family, this compound's structure features a distinctive three-ring system with a geranyloxy side chain attached. This structural characteristic contributes to its bioactivity. Research has demonstrated that this compound possesses several interesting biological properties, including anticancer and anti-inflammatory activities. biosynth.complos.org
Studies have shown its cytotoxic effects against various cancer cell lines. plos.org For instance, it has been evaluated for its activity against squamous epidermal carcinoma, melanoma, and ovary carcinoma cells, including cisplatin-resistant lines. plos.orgscispace.com The mechanism of its action is thought to involve the modulation of key cellular pathways, potentially leading to the induction of apoptosis (programmed cell death) through mitochondrial routes and interference with cell proliferation. biosynth.com Its potential as a chemotherapeutic agent is a subject of ongoing scientific investigation. researchgate.netbiosynth.com
Detailed Research Findings on this compound
The following tables summarize some of the key research findings related to the biological activities of 3-geranyloxyemodin.
Table 1: Anticancer Activity of 3-Geranyloxyemodin
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Key Findings | Citation |
|---|---|---|---|---|
| A431 | Squamous Epidermal Carcinoma | >50 | Exhibited lower toxicity compared to the parent compound, emodin (B1671224). | plos.org |
| WM35 | Melanoma | >50 | Exhibited lower toxicity compared to the parent compound, emodin. | plos.org |
| A2780 | Ovary Carcinoma | >50 | Exhibited lower toxicity compared to the parent compound, emodin. | plos.org |
Table 2: Other Biological Activities of this compound
| Activity Type | Assay/Model | Results | Key Findings | Citation |
|---|---|---|---|---|
| Antioxidant | DPPH Bleaching Method | Less active than emodin | The geranyloxy group appears to reduce the antioxidant capacity compared to emodin. | plos.org |
| Antioxidant | Trolox Equivalent Antioxidant Capacity (TEAC) | Significantly lower than emodin | Confirms reduced antioxidant potential compared to the parent compound. | scispace.comacs.org |
| Antioxidant | Hemoglobin Ascorbate Peroxidase Activity Inhibition (HAPX) | Significantly lower than emodin | Further supports the observation of reduced antioxidant activity. | scispace.comacs.org |
| Anti-inflammatory | General | Possesses anti-inflammatory properties | Modulates key cellular pathways involved in inflammation. | biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-1,8-dihydroxy-6-methylanthracene-9,10-dione |
|---|---|
InChI |
InChI=1S/C25H26O5/c1-14(2)6-5-7-15(3)8-9-30-17-12-19-23(21(27)13-17)25(29)22-18(24(19)28)10-16(4)11-20(22)26/h6,8,10-13,26-27H,5,7,9H2,1-4H3/b15-8+ |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution
Geranyloxyemodin has been identified in several plant genera, often those with a history of use in traditional medicine. The compound is typically found in the roots, root barks, or leaves of these plants. Key botanical sources include species from the genera Vismia, Psorospermum, Rumex, and Aloe.
The root bark of Vismia guineensis, a plant native to tropical Africa, is a known source of this compound. biosynth.comnih.govhkbu.edu.hk Similarly, it is found in Psorospermum febrifugum, another African medicinal plant, where it contributes to the plant's profile of bioactive constituents. nih.govresearchgate.net Research has also identified this compound in studies involving Rumex abyssinicus, where its biological activities were assessed alongside other isolated anthraquinones like emodin (B1671224). nih.govresearchgate.net Furthermore, the compound is listed as a chemical constituent of plants from the Aloe genus, which is renowned for its rich and diverse phytochemical composition, particularly its abundance of anthraquinones. biosynth.commicrobiologyjournal.orgencyclopedia.pubcymitquimica.commdpi.com
The distribution of this compound within these plants underscores its role as a significant secondary metabolite in these species.
Table 1: Botanical Sources of this compound
| Genus | Species | Plant Part(s) | Reference(s) |
|---|---|---|---|
| Vismia | Vismia guineensis | Root Bark | biosynth.com |
| Psorospermum | Psorospermum febrifugum | Not specified | nih.govresearchgate.net |
| Rumex | Rumex abyssinicus | Not specified | nih.govresearchgate.net |
Advanced Chromatographic Separation Techniques for this compound Isolation
The purification of this compound from crude plant extracts relies on modern chromatographic techniques that separate compounds based on their physicochemical properties.
Column chromatography is a fundamental and widely used technique for the large-scale fractionation of plant extracts to isolate compounds like this compound. nih.govresearchgate.net This method involves a stationary phase, typically a solid adsorbent like silica gel or alumina, packed into a vertical glass column. uvic.cakhanacademy.orgorgchemboulder.com
In a typical procedure, a concentrated plant extract or a specific fraction is loaded onto the top of the column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. orgchemboulder.comwikipedia.org The separation occurs as different compounds in the mixture travel down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. uvic.cakhanacademy.org
For anthraquinones, which are moderately polar, silica gel is a common stationary phase. uvic.caorgchemboulder.com The mobile phase often consists of a gradient of non-polar to more polar solvents, such as a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute compounds with stronger interactions with the silica gel. wikipedia.org Fractions are collected sequentially as the eluent drips from the bottom of the column, and these fractions are then analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound, this compound. wikipedia.org The weight of the adsorbent used is typically 20 to 50 times the weight of the sample to be separated. uvic.ca
High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile form of column chromatography used for both the analysis and purification of natural products. rjptonline.org Preparative HPLC, in particular, is an essential tool for obtaining high-purity compounds like this compound from semi-purified fractions obtained through initial column chromatography. rjptonline.orgnih.govnih.gov
HPLC utilizes a column packed with very small particles (such as C18-bonded silica for reversed-phase chromatography) and a liquid mobile phase that is pumped through the column at high pressure. rjptonline.org This setup provides superior resolution and faster separation times compared to traditional gravity-fed column chromatography. wikipedia.org
For the isolation of this compound, a fraction enriched with the compound would be injected into the preparative HPLC system. A suitable mobile phase, often a mixture of solvents like methanol and water, is used to elute the compounds. rjptonline.orgnih.gov A detector, such as a UV-Vis detector, monitors the eluent, and the separated compounds are collected as they exit the column. nih.gov The combination of initial fractionation by column chromatography followed by final purification with preparative HPLC is a powerful and efficient strategy for isolating pure this compound. nih.govresearchgate.net
Strategies for Extract Preparation and Fractionation
The initial step in isolating this compound is the preparation of a crude extract from the selected botanical material. This involves drying the plant parts (e.g., roots, bark) and grinding them into a fine powder to increase the surface area for solvent extraction.
The powdered material is then subjected to an extraction process, commonly maceration in an organic solvent such as methanol or ethanol. nih.govresearchgate.net This process dissolves the secondary metabolites, including this compound, from the plant matrix. After a period of soaking, the mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
This crude extract is a complex mixture of many compounds. To simplify it for chromatographic separation, a fractionation step is often employed. One common method is solvent-solvent partitioning, where the crude extract is dissolved in a solvent and sequentially extracted with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This partitions the compounds based on their polarity, yielding fractions that are less complex than the initial crude extract. The fraction containing this compound, identified through analytical methods, is then carried forward for chromatographic purification. acs.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 2-geranylemodin |
| 3-geranyloxyemodin |
| Acetylvismione D |
| Alumina |
| Chrysophanol |
| Emodin |
| Ethyl acetate |
| Helminthosporin |
| Hexane |
| Methanol |
| n-butanol |
| Physcion |
Biosynthetic Pathways and Precursor Incorporation Studies
Proposed Biosynthetic Origin of Geranyloxyemodin (e.g., Polyketide Pathway)
The formation of the fundamental anthraquinone (B42736) skeleton of this compound is proposed to occur via the polyketide pathway. nih.govslideshare.net This pathway is a major route for the biosynthesis of a wide array of natural products in bacteria, fungi, and plants. wikipedia.orgjmb.or.kr It involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. nih.govnih.gov
The process is catalyzed by a group of enzymes known as polyketide synthases (PKSs). wikipedia.orgbris.ac.uk These enzymes assemble a linear poly-β-keto chain from simple acyl-CoA precursors. slideshare.netbris.ac.uk This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic aromatic structure of the anthraquinone core.
There are different types of PKSs, with Type I, II, and III being the most common. wikipedia.org In plants, Type III PKSs are often responsible for the synthesis of aromatic polyketides. jmb.or.krhelsinki.fi These enzymes are relatively small homodimeric proteins that catalyze the formation of a polyketide chain from acyl-CoA thioesters without the involvement of an acyl carrier protein (ACP). nih.govwikipedia.org The resulting polyketide intermediate then cyclizes to form various aromatic structures, including the anthraquinone scaffold.
Studies on similar compounds, such as in Sesamum indicum hairy root cultures, have shown that the naphthoquinone ring of related quinone derivatives is biosynthesized through the shikimate pathway, while the geranyl side-chain originates from the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov This suggests a mixed biosynthetic origin for some quinone compounds. However, the anthraquinone core of this compound is more commonly associated with the polyketide pathway.
Role of Prenyltransferases in this compound Biosynthesis
Following the formation of the emodin (B1671224) (anthraquinone) core, a key modification is the attachment of a geranyl group to one of the hydroxyl groups. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). These enzymes facilitate the transfer of a prenyl group, such as geranyl pyrophosphate (GPP), to an acceptor molecule.
The geranyl moiety itself is synthesized through the mevalonate (B85504) (MVA) or the MEP pathway, which produces the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then combined to form GPP, the ten-carbon precursor for the geranyl group.
The prenyltransferase then catalyzes the O-prenylation of the emodin core, resulting in the formation of this compound. This addition of the lipophilic geranyl side chain can significantly alter the biological activity and properties of the parent anthraquinone. tandfonline.com
Enzymatic Mechanisms in Anthraquinone Derivatization
The biosynthesis of this compound from its basic building blocks involves a series of precise enzymatic reactions.
Polyketide Synthesis and Cyclization : The initial steps involve a Type III PKS that catalyzes the condensation of one molecule of a starter CoA ester (often acetyl-CoA) with multiple molecules of malonyl-CoA to form a linear polyketide chain. This chain then undergoes intramolecular Claisen and aldol (B89426) condensations, followed by dehydration reactions, to form the tricyclic aromatic system of emodin.
Tailoring Enzymes : Once the basic anthraquinone scaffold is formed, a variety of "tailoring" enzymes can modify it. These can include oxidoreductases, methyltransferases, and, in the case of this compound, prenyltransferases. These enzymes are responsible for the vast structural diversity of natural products derived from a common polyketide core. helsinki.fi
Prenylation : The final key step in the formation of this compound is the O-geranylation of the emodin core. A specific prenyltransferase recognizes both the emodin substrate and the geranyl pyrophosphate donor, catalyzing the formation of an ether linkage.
The precise sequence and coordination of these enzymatic activities are crucial for the efficient production of the final natural product.
Genetic and Molecular Basis of this compound Production in Source Organisms
The genes responsible for the biosynthesis of polyketides are often found organized in biosynthetic gene clusters (BGCs) within the genome of the producing organism. wikipedia.org These clusters typically contain the gene for the PKS, as well as genes encoding the tailoring enzymes, such as prenyltransferases, and any necessary regulatory proteins.
The identification and characterization of these gene clusters are key to understanding and potentially manipulating the production of this compound. For instance, heterologous expression of the identified PKS and prenyltransferase genes in a suitable host organism could enable the production of this compound for further study and potential applications.
This compound has been isolated from various plant species, particularly within the family Hypericaceae, including those of the genera Psorospermum and Harungana. tandfonline.comthieme-connect.comresearchgate.net Chemosystematic studies of the tribe Vismieae (Hypericaceae) indicate a high occurrence of anthraquinone derivatives in the genus Psorospermum. tandfonline.comresearchgate.net The specific genes and regulatory networks controlling the expression of the biosynthetic pathway for this compound in these plants are areas of ongoing research. Understanding the genetic basis of its production in these organisms could provide insights into the evolution of metabolic pathways in plants and open avenues for metabolic engineering to enhance the yield of this compound.
Synthetic and Semi Synthetic Strategies for Geranyloxyemodin and Analogues
Total Synthesis Approaches to Geranyloxyemodin
The total synthesis of this compound involves the de novo construction of its molecular architecture from basic chemical building blocks. This process can be conceptually divided into two main stages: the assembly of the core 1,3,8-trihydroxy-6-methylanthraquinone (emodin) scaffold, followed by the strategic introduction of the geranyl side chain.
Retrosynthetic analysis is a method used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. uniroma1.itresearchgate.net For this compound, the primary retrosynthetic disconnection involves cleaving the ether linkage between the emodin (B1671224) core and the geranyl group. This disconnection is logical as ether formation is a reliable and well-established transformation. This initial step simplifies the target into two key synthons: the emodin core and a geranyl precursor, such as geranyl bromide.
The second major disconnection focuses on the tricyclic anthraquinone (B42736) core of emodin. A common and effective strategy for constructing the anthraquinone skeleton is the Friedel-Crafts acylation reaction. acs.orggoogle.com This approach involves disconnecting the molecule at the two carbonyl-aryl bonds, leading to a substituted phthalic anhydride (B1165640) and a substituted benzene (B151609) derivative as precursors. For emodin, this translates to disconnecting the core into 3,5-dihydroxyphthalic anhydride and 3-methylphenol (m-cresol). These precursors are significantly simpler and more readily available than the emodin target itself.
An alternative disconnection strategy for the anthraquinone ring system is based on the Diels-Alder reaction. acs.orgnih.gov This [4+2] cycloaddition approach would disconnect the central ring to reveal a substituted 1,4-naphthoquinone (B94277) and a suitable diene. Subsequent oxidation would then yield the aromatic anthraquinone system.
The synthesis of the anthraquinone core, the central component of this compound, has been the focus of significant methodological development. While classical methods provide reliable access, newer strategies aim to improve efficiency, yield, and substrate scope.
More recent innovations include the development of one-pot syntheses . For instance, substituted anthraquinones can be prepared from phthalic anhydride and various arenes using a combined system of AlCl₃ and methanesulfonic acid (MeSO₃H). beilstein-journals.org Additionally, catalytic approaches using Mo-V-P heteropoly acid solutions have been developed for the one-pot synthesis of substituted anthraquinones from 1,4-naphthoquinone and butadienes, achieving high yields and purity. scirp.org
Other modern methods include:
Metal-Catalyzed Reactions : Various metal-catalyzed processes, including C-H bond activation and cross-coupling reactions, offer new routes to substituted anthracene (B1667546) and anthraquinone frameworks. beilstein-journals.org
Domino Reactions : L-proline-catalyzed [4+2] cycloaddition reactions between substituted naphthoquinones and α,β-unsaturated aldehydes provide a pathway to substituted anthraquinones in moderate to good yields. beilstein-journals.org
Michael Addition–Intramolecular Cyclization : A newer approach for synthesizing aza-anthraquinone analogues involves a SnCl₂-catalyzed reaction of 2-amino-4H-chromen-4-one with 2-benzylidenemalononitriles, proceeding through a Michael addition-elimination and subsequent cyclization. tandfonline.com
Once the emodin core is synthesized, the final step is the introduction of the geranyl group. This is typically achieved via a Williamson ether synthesis, where a phenoxide, formed by deprotonating one of emodin's hydroxyl groups, acts as a nucleophile, attacking an electrophilic geranyl precursor like geranyl bromide. Regioselectivity for the C-3 hydroxyl group can be a challenge due to the multiple hydroxyl groups on the emodin scaffold and may require the use of protecting groups for the more acidic C-1 and C-8 peri-hydroxyls.
Semi-Synthetic Derivatization from Emodin and Related Anthraquinones
Given the natural abundance of emodin from plant sources such as rhubarb (Rheum spp.) and fungi, semi-synthesis represents a highly practical and widely used alternative to total synthesis. uniroma1.itnih.gov This approach leverages the readily available and complex emodin scaffold as an advanced starting material for chemical modification.
The direct conversion of natural emodin to this compound involves the selective O-alkylation of the C-3 hydroxyl group with a suitable geranyl derivative. This reaction is a cornerstone of semi-synthetic strategies in this family. Beyond simple alkylation, the hydroxyl and methyl groups of emodin serve as versatile handles for a wide range of chemical transformations. For example, a series of novel emodin derivatives has been created by linking various amino acids to the emodin scaffold through different linker lengths, showcasing the scaffold's versatility. nih.gov Similarly, hybrid molecules have been synthesized by combining the emodin scaffold with other pharmacophores, such as polyamines or diphenylmethylpiperazine derivatives, to explore synergistic biological effects. nih.gov
Other related anthraquinones, like aloe-emodin, which features a hydroxymethyl group instead of a methyl group, are also common starting points for semi-synthesis. Researchers have synthesized aloe-emodin-coumarin hybrids, demonstrating the potential for creating complex hybrid molecules from these natural precursors. mdpi.com These semi-synthetic approaches are often more step-economical than total synthesis and allow for the rapid generation of analogues for structure-activity relationship (SAR) studies. colab.ws
Combinatorial Synthesis of this compound Analogues for Chemical Biology
Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related compounds, known as chemical libraries. fiveable.mebalajipharmacy.ac.in This approach is particularly valuable in chemical biology and drug discovery for exploring a vast chemical space to identify molecules with novel biological activities. fiveable.me
The emodin scaffold is an ideal core structure, or "scaffold," for the construction of combinatorial libraries. balajipharmacy.ac.in A combinatorial approach to this compound analogues could involve several strategies:
Appendage Diversity : A library could be synthesized by reacting the emodin core with a diverse collection of different terpene-based side chains (in place of geraniol) or other lipophilic groups.
Scaffold Modification : The anthraquinone core itself can be diversified. For example, a library of emodin analogues could be created where the methyl group at the C-6 position is replaced with a range of other functional groups.
Multi-Component Reactions : Designing a synthetic route where multiple "building blocks" can be joined in a single step allows for exponential growth in library size. A three-component reaction has been described for creating enaminodiones based on an amino-anthraquinone scaffold, demonstrating the feasibility of such approaches. tandfonline.com
By systematically varying these building blocks, a large library of this compound analogues can be created. High-throughput screening of these libraries against biological targets can then rapidly identify "hit" compounds with desired activities, providing valuable starting points for further optimization. nih.gov
Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) in this compound Research
Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) are advanced synthetic strategies that aim to populate chemical space with structurally diverse and biologically relevant molecules.
Diversity-Oriented Synthesis (DOS) aims to create collections of small molecules with high levels of both skeletal and stereochemical diversity. acs.org Unlike target-oriented synthesis, which moves backward from a single complex target, DOS employs a "forward synthetic analysis" to transform simple starting materials into a wide array of structurally different products. Current time information in Bangalore, IN. This approach is designed to explore uncharted areas of chemical space to find novel biological probes or drug leads.
Biology-Oriented Synthesis (BIOS) is a related but more focused strategy. tandfonline.com BIOS leverages the knowledge that natural products have evolved to interact with biological macromolecules. Therefore, the scaffolds of known bioactive natural products are considered "privileged structures." acs.org In a BIOS approach, these natural product scaffolds are used as starting points for the synthesis of compound collections with focused diversity. tandfonline.com The resulting libraries are enriched in bioactivity because they are designed to interrogate the regions of chemical space already validated by nature. acs.org
Research on this compound and its analogues fits perfectly within the BIOS paradigm. The anthraquinone core of emodin is a well-established natural product scaffold with a wide range of reported biological activities. nih.govnih.gov Using this scaffold to generate libraries of analogues—by varying the side chain (as in this compound) or other substituents—is a classic BIOS strategy. uniroma1.itnih.gov This approach combines the structural foundation of a proven natural product with synthetic modifications to create new molecules with a higher probability of possessing interesting and useful biological properties for chemical biology and medicinal chemistry.
Molecular Mechanisms of Action and Biological Target Elucidation
Anti-Cancer Research: Investigating Cellular and Molecular Targets
Geranyloxyemodin, a naturally occurring anthraquinone (B42736) derivative, has garnered attention in anti-cancer research for its ability to modulate key cellular pathways involved in tumor progression. biosynth.com Scientific investigations have focused on elucidating its mechanisms of action at the cellular and molecular levels, revealing its potential as a chemotherapeutic agent. biosynth.com
Mechanisms of Cellular Proliferation Inhibition
This compound has been shown to interfere with cell proliferation, a fundamental characteristic of cancer cells. biosynth.com The inhibition of cellular proliferation is a key strategy in cancer therapy, and this compound contributes to this effect through various mechanisms. While the precise molecular interactions are still under investigation, it is understood that this compound can disrupt the normal processes that drive uncontrolled cell division.
One of the ways this compound may inhibit proliferation is by influencing the production of reactive oxygen species (ROS). An accumulation of ROS can trigger signaling pathways that halt the cell cycle, thereby preventing cancer cells from multiplying. researchgate.net Additionally, some natural compounds with structures similar to this compound have been found to inhibit the proliferation of cancer cells by down-regulating critical signaling molecules. amegroups.org For instance, the inhibition of pathways like the PI3K/Akt pathway can lead to a decrease in cell proliferation. nih.gov
Furthermore, the modulation of key proteins involved in cell cycle control is another potential mechanism. For example, the protein MYC, a downstream target of the NF-κB pathway, is a critical regulator of cell proliferation. mdpi.com By influencing such pathways, this compound may indirectly control the expression of proteins like p21, which acts as an inhibitor of the cell cycle. mdpi.com
| Factor | Role in Proliferation | Potential Effect of this compound |
| Reactive Oxygen Species (ROS) | Can induce cell cycle arrest. researchgate.net | May increase ROS levels. |
| PI3K/Akt Pathway | Promotes cell proliferation. nih.gov | Potential inhibition of this pathway. |
| MYC Protein | Drives cell proliferation. mdpi.com | May down-regulate MYC expression. |
| p21 Protein | Inhibits cell cycle progression. mdpi.com | May up-regulate p21 expression. |
Induction of Apoptosis: Signaling Cascades and Mitochondrial Pathways
A crucial aspect of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death. biosynth.com Cancer cells often evade this natural process, leading to their uncontrolled growth. This compound appears to trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway. biosynth.com
This pathway is initiated by various intracellular stress signals, such as DNA damage or oxidative stress, which lead to changes in the mitochondrial membrane. assaygenie.comthoracickey.com A key event is the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Once in the cytoplasm, cytochrome c binds to a protein called apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. nih.gov This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. assaygenie.combosterbio.com
The mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govbosterbio.com The balance between these proteins determines the cell's fate. assaygenie.com this compound may shift this balance in favor of apoptosis by influencing the expression or activity of these regulatory proteins.
Key Steps in this compound-Induced Apoptosis:
Induction of Cellular Stress: Likely through mechanisms such as increased ROS production. frontiersin.org
Mitochondrial Disruption: Leading to the release of cytochrome c. nih.gov
Apoptosome Formation: Assembly of cytochrome c and Apaf-1. nih.gov
Caspase Activation: Initiator caspase-9 activates executioner caspases. assaygenie.com
Cellular Dismantling: Executioner caspases carry out the final stages of apoptosis. assaygenie.com
Modulation of Cell Cycle Progression
The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. wisc.edu It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). wisc.edu Cancer is often characterized by the dysregulation of this cycle, leading to unchecked cell proliferation.
This compound has been observed to modulate cell cycle progression, contributing to its anti-cancer effects. While specific studies on this compound's direct impact on each phase are emerging, related compounds and pathways provide insight. For instance, some natural compounds can cause cell cycle arrest at the G2/M phase. researchgate.net This arrest prevents cells from entering mitosis and dividing.
The modulation of the cell cycle is often linked to the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wisc.edu The activity of these complexes can be influenced by various signaling pathways. For example, the PI3K/Akt pathway, when activated, can promote cell cycle progression. wikipedia.org Conversely, inhibition of this pathway can lead to cell cycle arrest. nih.gov Therefore, by interfering with such signaling pathways, this compound can indirectly control the progression of the cell cycle, preventing the proliferation of malignant cells.
| Cell Cycle Phase | Key Events | Potential Modulation by this compound |
| G1 Phase | Cell growth and preparation for DNA synthesis. wisc.edu | Potential for arrest, preventing entry into S phase. |
| S Phase | DNA replication. wisc.edu | May be inhibited by upstream signaling blocks. |
| G2 Phase | Preparation for mitosis. wisc.edu | Potential for arrest, preventing entry into M phase. researchgate.net |
| M Phase | Cell division (mitosis). wisc.edu | May be inhibited due to G2/M arrest. |
Interference with Cellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)
This compound exerts its anti-cancer effects by interfering with several critical cellular signaling pathways that are often dysregulated in cancer. These pathways, including NF-κB, MAPK, and PI3K/AKT, control a multitude of cellular processes such as proliferation, survival, and inflammation. mdpi-res.comresearchgate.net
The NF-κB (Nuclear Factor-kappa B) pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. nih.gov In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. nih.gov Some natural compounds, including those structurally related to this compound, have been shown to inhibit the NF-κB signaling pathway. mdpi-res.com
The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and various cellular processes. journalejmp.com Dysregulation of the MAPK pathway is common in cancer, leading to increased cell proliferation and survival. journalejmp.com
The PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. genome.jpkegg.jp Activation of this pathway is a frequent event in human cancers and is associated with tumor progression and resistance to treatment. nih.govnih.gov The PI3K/AKT pathway can be activated by various growth factors and, once active, phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis. frontiersin.orggenome.jp Inhibition of this pathway is a key strategy in cancer therapy. nih.gov
| Signaling Pathway | Normal Function | Role in Cancer | Potential Interference by this compound |
| NF-κB | Regulates inflammation, immunity, and cell survival. nih.gov | Constitutively active, promoting tumor growth and therapy resistance. nih.gov | Inhibition of the pathway. mdpi-res.com |
| MAPK | Regulates gene expression, proliferation, and survival. journalejmp.com | Dysregulated, leading to increased proliferation and survival. journalejmp.com | Modulation of pathway activity. researchgate.net |
| PI3K/AKT | Regulates growth, proliferation, survival, and metabolism. genome.jpkegg.jp | Frequently activated, promoting tumor progression and resistance. nih.govnih.gov | Inhibition of the pathway. researchgate.net |
Enzyme Modulation and Protein Kinase Inhibition Studies
The ability of a compound to modulate the activity of specific enzymes is a cornerstone of modern pharmacology, particularly in cancer treatment. numberanalytics.com Protein kinases, a major class of enzymes, play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, a process that acts as a molecular switch to regulate a vast array of cellular functions. numberanalytics.comfrontiersin.org Dysregulation of protein kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. europeanpharmaceuticalreview.commdpi.com
Studies have indicated that this compound's mode of action involves the modulation of certain enzymes. biosynth.com While the specific protein kinases directly targeted by this compound are still being fully elucidated, its interference with signaling pathways like PI3K/AKT and MAPK suggests an indirect or direct effect on the kinases within these cascades. researchgate.net
The inhibition of protein kinases can occur through various mechanisms. Kinase inhibitors can bind to the ATP-binding site of the enzyme, preventing the transfer of a phosphate (B84403) group to its substrate. frontiersin.org The conformation of the kinase, whether it is in an active or inactive state, can influence the binding and efficacy of an inhibitor. europeanpharmaceuticalreview.com The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous inhibitors approved for clinical use. mdpi.combiorxiv.org
Research into this compound's enzymatic targets is ongoing and aims to identify the specific kinases it inhibits and the molecular basis for this inhibition. Understanding these interactions is crucial for optimizing its potential as a targeted anti-cancer agent.
Gene Expression Regulation in Malignancy Models
Gene expression is the fundamental process by which the genetic information stored in DNA is used to synthesize a functional gene product, such as a protein or a non-coding RNA. wikipedia.org The regulation of gene expression is a tightly controlled process that is essential for normal cellular function and development. nih.gov In cancer, this regulation is often disrupted, leading to the abnormal expression of genes that drive tumor initiation and progression. nih.govnih.gov
This compound's anti-cancer effects are, in part, mediated through its ability to regulate gene expression in malignancy models. By interfering with signaling pathways like NF-κB, MAPK, and PI3K/AKT, this compound can influence the activity of transcription factors, which are proteins that bind to specific DNA sequences to control the transcription of genes. mdpi-res.comresearchgate.net
For example, the NF-κB pathway, when activated, leads to the translocation of NF-κB transcription factors into the nucleus, where they can turn on the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov By inhibiting this pathway, this compound can prevent the expression of these pro-cancerous genes.
Furthermore, epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression. wikipedia.orgnih.govfrontiersin.org These modifications can alter the structure of chromatin, making genes more or less accessible for transcription. nih.gov While direct evidence for this compound's impact on epigenetic mechanisms is still emerging, it is a plausible area of its anti-cancer activity, as many natural compounds are known to influence these processes.
The study of how this compound alters gene expression profiles in cancer cells provides valuable insights into its mechanisms of action and can help identify novel therapeutic targets. elifesciences.org
Anti-Inflammatory Research: Mechanistic Investigations
The anti-inflammatory properties of this compound are a significant area of scientific inquiry. Research into its mechanisms of action reveals a multi-faceted approach to dampening the inflammatory response at the molecular level.
Inhibition of Pro-Inflammatory Mediators and Cytokines
This compound has been shown to effectively suppress the production of key molecules that promote inflammation. Pro-inflammatory cytokines are signaling proteins that play a central role in initiating and amplifying inflammatory reactions. thermofisher.com Key pro-inflammatory cytokines include various interleukins (IL) such as IL-1, IL-6, and tumor necrosis factor-alpha (TNF-α). thermofisher.com These molecules are crucial for orchestrating the immune response to infection or injury. thermofisher.com
The inflammatory process involves a cascade of events, and the release of pro-inflammatory mediators is a critical step. frontiersin.org An overproduction of these mediators can lead to chronic inflammation and contribute to the pathology of various diseases. sinobiological.com Anti-inflammatory cytokines, such as IL-4 and IL-10, work to counteract the effects of pro-inflammatory cytokines, helping to maintain a balanced immune response. sinobiological.commdpi.com
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB pathway)
A pivotal mechanism through which this compound exerts its anti-inflammatory effects is by modulating critical signaling pathways within cells, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in inflammation and immunity. mdpi.comnih.gov
The activation of NF-κB is a tightly regulated process. dovepress.com In resting cells, NF-κB proteins are held in an inactive state in the cytoplasm by inhibitory proteins known as IκB. dovepress.com When a cell is stimulated by pro-inflammatory signals, such as cytokines or pathogens, a signaling cascade is initiated that leads to the degradation of IκB proteins. dovepress.com This allows NF-κB dimers, most commonly the p65:p50 heterodimer, to move into the nucleus. dovepress.com Once in the nucleus, NF-κB binds to specific DNA sequences and activates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov
Studies have demonstrated that certain phytochemicals can inhibit the NF-κB signaling pathway. mdpi.com This inhibition can occur at various points in the pathway, including preventing the degradation of IκB or blocking the nuclear translocation of NF-κB. By interfering with this central pathway, compounds like this compound can effectively reduce the production of a broad spectrum of inflammatory mediators. The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1. nih.gov
Table 1: Key Pro-Inflammatory and Anti-Inflammatory Cytokines
| Cytokine Type | Examples | Primary Function in Inflammation |
| Pro-Inflammatory | IL-1, IL-6, TNF-α | Initiate and amplify the inflammatory response. thermofisher.com |
| Anti-Inflammatory | IL-4, IL-10 | Suppress pro-inflammatory responses and regulate immunity. sinobiological.commdpi.com |
Impact on Immune Cell Function and Regulation
The inflammatory response is intrinsically linked to the function of various immune cells. The interplay between these cells and the surrounding tissue microenvironment is crucial in determining the outcome of an immune response. nih.gov Immune cell function and their metabolic state are closely connected, with alterations in one affecting the other. nih.gov
The tumor microenvironment (TME), for instance, can modulate the immune response by producing a variety of immunomodulatory molecules that can either activate or suppress immune cell functions. mdpi.com This highlights the dynamic nature of immune regulation.
Glycosphingolipids (GSLs) present on the surface of immune cells play a role in their development, differentiation, and activation. frontiersin.org For example, the expression of the ganglioside GM1 on CD8+ T cells is important for their response to certain signals. frontiersin.org
Anti-Microbial Research: Mode of Action Studies
This compound has also been investigated for its potential to combat microbial infections. Understanding its mode of action against bacteria and fungi is key to evaluating its therapeutic potential.
Mechanistic Basis of Antibacterial Activity
The antibacterial action of many natural compounds is often attributed to their ability to disrupt the integrity of the bacterial cell membrane. mdpi.com This disruption can lead to increased permeability and the leakage of essential cellular components, ultimately causing cell death. mdpi.com Some compounds act quickly, inactivating bacteria within a short period. mdpi.com
The effectiveness of an antibacterial agent can be categorized as either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). basicmedicalkey.comdsagrow.com Bacteriostatic action is reversible; if the agent is removed, the bacteria can resume growth. basicmedicalkey.com In contrast, bactericidal effects are permanent. dsagrow.com
The primary target for many antibacterial agents is the cell membrane, where they can interfere with crucial processes like the electron transport chain and oxidative phosphorylation. researchgate.net Other mechanisms include the inhibition of enzyme activity, impairment of nutrient uptake, and direct lysis of the bacterial cell. researchgate.net For instance, aminoglycoside antibiotics like gentamicin (B1671437) are bactericidal and work by passing through the gram-negative bacterial membrane in an oxygen-dependent manner to reach their ribosomal target. nih.gov
Mechanistic Basis of Antifungal Activity
The unique cellular structures of fungi provide specific targets for antifungal drugs. ebsco.com A primary target is the fungal cell membrane, and specifically, a sterol called ergosterol (B1671047), which is essential for the membrane's integrity and function. mdpi.comnih.gov
Antifungal agents can be broadly classified based on their mode of action:
Azoles: This class of antifungals, which includes drugs like fluconazole (B54011) and itraconazole, works by inhibiting the synthesis of ergosterol. nih.govslideshare.net
Polyenes: These compounds, such as amphotericin B, bind directly to ergosterol in the fungal cell membrane, creating pores that lead to cell lysis. nih.govslideshare.net
Allylamines and Benzylamines: These agents inhibit the enzyme squalene (B77637) epoxidase, which is involved in an earlier step of ergosterol biosynthesis. ebsco.com This leads to a depletion of ergosterol and a toxic accumulation of squalene. ebsco.com
Echinocandins: This class of drugs targets the fungal cell wall by inhibiting the enzyme (1,3)beta-glucan synthase, which is responsible for synthesizing an essential component of the cell wall. ebsco.comslideshare.net
The disruption of the cell wall or membrane is a common mechanism of antifungal action. mdpi.com For example, the monoterpenoid geraniol (B1671447) has been shown to tamper with the fungal cell membrane, deplete ergosterol levels, and affect the cell wall. nih.gov
Table 2: Mechanisms of Action of Major Antifungal Drug Classes
| Antifungal Class | Mechanism of Action | Target |
| Azoles | Inhibit ergosterol synthesis | Lanosterol 14α-demethylase nih.gov |
| Polyenes | Bind to ergosterol, forming pores in the cell membrane | Ergosterol nih.gov |
| Allylamines/Benzylamines | Inhibit squalene epoxidase, disrupting ergosterol synthesis | Squalene epoxidase ebsco.com |
| Echinocandins | Inhibit cell wall synthesis | (1,3)beta-glucan synthase ebsco.com |
Anti-Parasitic Mechanisms (e.g., Anti-malarial activity)
This compound has been identified as a compound with notable anti-parasitic properties, particularly against the malaria-causing parasite, Plasmodium falciparum. Research has demonstrated its activity against various strains of this parasite, highlighting its potential as a basis for new anti-malarial agents. alljournals.cn
Studies have shown that 3-geranyloxyemodin exhibits anti-plasmodial activity against the chloroquine-resistant W2 strain of P. falciparum. alljournals.cnnih.gov The investigation of plant extracts containing this and related compounds has validated their ethnobotanical use in treating malaria. nih.gov For instance, an n-hexane extract containing 3-geranyloxyemodin anthrone (B1665570) showed good anti-plasmodial effects with an IC50 value of 0.87 µg/mL against the W2 strain. nih.gov While specific IC50 values for the pure compound can vary between studies, its consistent activity against both chloroquine-sensitive and resistant strains suggests a mechanism of action that may differ from traditional anti-malarials like chloroquine. nih.gov The general mechanism for many anti-parasitic quinones involves interfering with vital cellular processes within the parasite, such as DNA intercalation, disruption of membrane integrity, or inhibition of essential enzymes. mdpi.com
Antioxidant Research: Biochemical Pathways and Radical Scavenging
The antioxidant potential of this compound has been a subject of scientific investigation, focusing on its ability to neutralize harmful free radicals and potentially influence the body's own antioxidant systems. researchgate.netresearchgate.net As an anthraquinone derivative, its chemical structure lends it redox properties, allowing it to participate in reactions that can quench reactive oxygen species (ROS). researchgate.netmdpi.com Research into its antioxidant capabilities often employs a variety of assays to measure its effectiveness through different mechanisms, providing a comprehensive profile of its activity. researchgate.netresearchgate.net
Free Radical Scavenging Assays and Mechanisms (e.g., DPPH, TEAC, HAPX)
The free radical scavenging capacity of this compound has been quantified using several standard assays that measure antioxidant activity through different chemical principles. researchgate.netresearchgate.net These methods are crucial for comparing its potency against other antioxidants and understanding its mechanism of action. nih.govresearchgate.net
Commonly used assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. scielo.brmdpi.com
TEAC (Trolox Equivalent Antioxidant Capacity) Assay: This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox equivalents, providing a standardized comparison. nih.gov
HAPX (Hemoglobin Ascorbate Peroxidase Activity Inhibition) Assay: This method evaluates the inhibition of peroxidase activity, offering another perspective on the compound's antioxidant action. researchgate.netresearchgate.net
In comparative studies, the antioxidant activity of 3-geranyloxyemodin was evaluated alongside its parent compound, emodin (B1671224), and a related derivative, 2-geranylemodin. researchgate.netresearchgate.net Research findings indicated that the antioxidant activity of emodin was significantly higher than that of both 3-geranyloxyemodin and 2-geranylemodin in both the TEAC and HAPX assays. researchgate.netresearchgate.net This suggests that the addition of the geranyl group, while important for other biological activities, may reduce the direct radical scavenging capacity compared to the simpler emodin structure.
Interactive Table: Comparative Antioxidant Activity
| Compound | TEAC Activity Ranking | HAPX Activity Ranking |
| Emodin | 1 (Highest) | 1 (Highest) |
| 3-Geranyloxyemodin | 2 | 2 |
| 2-Geranylemodin | 3 | 3 |
| Data derived from studies comparing the antioxidant activities of the three compounds. researchgate.netresearchgate.net |
Modulation of Endogenous Antioxidant Systems
The body possesses its own complex network of antioxidant defenses, including enzymes like superoxide (B77818) dismutase and catalase, which are crucial for maintaining redox homeostasis. mdpi.comnih.gov A key mechanism by which some antioxidant compounds exert their protective effects is by upregulating these endogenous systems, often through signaling pathways like the Nrf2-Keap1 pathway. mdpi.com This modulation can lead to a more sustained and potent defense against oxidative stress than direct radical scavenging alone. nih.govrsc.org
However, current research has primarily focused on the direct free-radical scavenging properties of this compound. researchgate.netresearchgate.net There is limited specific information available in the scientific literature detailing the ability of this compound to directly modulate endogenous antioxidant systems. While many polyphenolic and quinone-based compounds are known to influence these pathways, further investigation is required to determine if this compound shares this mechanism of action. mdpi.comnih.gov
Structure Activity Relationship Sar Studies and Lead Optimization
Design and Synthesis of Geranyloxyemodin Derivatives for SAR Exploration
Key synthetic strategies would focus on modifications of the three main components of the this compound scaffold: the anthraquinone (B42736) core, the hydroxyl groups, and the geranyloxy side chain.
Modification of the Anthraquinone Core: The tricyclic anthraquinone system is a known pharmacophore in many anticancer drugs, where it often acts as a DNA intercalating agent. jst.go.jp Synthetic efforts could involve the introduction of various substituents (e.g., halogens, alkyl, or amino groups) onto the aromatic rings to alter the electronic and steric properties of the molecule.
Derivatization of Hydroxyl Groups: The phenolic hydroxyl groups on the anthraquinone ring are key sites for modification. They can be alkylated, acylated, or converted to other functional groups to investigate their role in target binding, for instance, through hydrogen bonding. researchgate.net
Alteration of the Geranyloxy Side Chain: The geranyl group provides a significant lipophilic character to the molecule and is a crucial feature for investigation. SAR studies would involve synthesizing analogs with variations in the side chain, such as altering its length, introducing or removing double bonds, or replacing it with other lipophilic moieties. gu.se Studies on related compounds, such as geranial derivatives, have shown that even minor changes in the chemical structure can lead to significant differences in biological activity. gu.se
The synthesis of these derivatives often employs standard organic chemistry reactions. For instance, the geranyloxy side chain is typically introduced via Williamson ether synthesis, reacting the corresponding hydroxyl group of the emodin (B1671224) precursor with a geranyl halide. The synthesis of a focused library of such analogs allows for a systematic exploration of the chemical space around the parent molecule, which is essential for building robust SAR models. gardp.org
Identification of Pharmacophore Features Essential for Biological Activity
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.govajol.infomdpi.comdergipark.org.tr Identifying the pharmacophore of this compound is a critical step in understanding its mechanism of action and in designing more potent and selective analogs.
While a specific, validated pharmacophore model for this compound is not yet published in the scientific literature, its structural components suggest key features that likely contribute to its bioactivity. These can be inferred from its structural similarity to other bioactive anthraquinones and related natural products.
A hypothetical pharmacophore model for this compound would likely include:
Aromatic Rings: The planar aromatic system of the anthraquinone core is a likely candidate for π-π stacking interactions with aromatic residues in a protein binding pocket or for intercalation with DNA base pairs. benthamscience.com
Hydrogen Bond Donors and Acceptors: The hydroxyl groups and the carbonyl functions of the quinone are potential hydrogen bond donors and acceptors, respectively. These are critical for forming specific interactions with biological targets. ajol.info
Hydrophobic Features: The geranyloxy side chain represents a significant hydrophobic region, which could be crucial for binding to hydrophobic pockets in a target protein, thereby influencing potency and selectivity. ajol.info
The development of a formal pharmacophore model for this compound would typically involve the following steps:
Selection of a set of active compounds: This would include this compound and its known active derivatives.
Conformational analysis: Determining the low-energy conformations of these molecules.
Feature alignment: Identifying the common chemical features and their spatial arrangement across the set of active molecules.
Model generation and validation: Creating a 3D model representing the essential features and validating its predictive power using a set of known active and inactive compounds. nih.govmdpi.com
Such a model would be an invaluable tool for virtual screening of compound libraries to identify new potential hits with diverse scaffolds but similar pharmacophoric features. nih.gov
Computational Approaches in SAR: Molecular Docking and Dynamics Simulations
Computational methods are indispensable tools in modern drug discovery for elucidating SAR at a molecular level. preprints.orgresearchgate.net Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of ligands and the dynamic behavior of ligand-protein complexes. jscimedcentral.comjpionline.orgmdpi.comnih.govimist.mafrontiersin.orgyoutube.comnih.govnih.govmdpi.com
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. jscimedcentral.comjpionline.orgnih.govimist.ma For this compound, given the anticancer properties of many anthraquinones, a likely target for docking studies is DNA topoisomerase II. jst.go.jpmdpi.com Docking simulations of this compound and its derivatives into the ATP-binding site or the DNA-binding site of topoisomerase II could reveal:
Binding affinity: Estimated by scoring functions, providing a rank-ordering of potential inhibitors. jscimedcentral.com
Key interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the target protein. jpionline.org
SAR rationalization: Explaining the observed activities of different derivatives based on their predicted binding modes.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights beyond the static picture of molecular docking. frontiersin.orgyoutube.comnih.govnih.govmdpi.com An MD simulation of a this compound-protein complex can:
Assess complex stability: Evaluating the stability of the predicted binding pose from docking. nih.gov
Reveal conformational changes: Showing how the protein and ligand adapt to each other upon binding. nih.gov
Characterize water-mediated interactions: Identifying the role of water molecules in the binding interface.
Calculate binding free energies: Providing a more accurate estimation of binding affinity compared to docking scores.
While specific molecular docking and MD simulation studies for a series of this compound derivatives are not extensively reported, these computational approaches are crucial for a rational, structure-based drug design campaign. researchgate.netnih.gov
Strategies for Lead Compound Optimization for Potency and Selectivity
Once initial SAR is established, the focus shifts to lead optimization, where the goal is to refine the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. preprints.org For this compound, this would involve iterative cycles of design, synthesis, and biological testing. benthamscience.com
General strategies for lead optimization that would be applicable to this compound include:
Fine-tuning functional groups: Making subtle modifications to the key pharmacophoric features identified in the SAR studies to maximize target interactions.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.
Improving pharmacokinetic properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
Fragment-based lead discovery (FBLD) is a powerful strategy that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target. gardp.orgselcia.compharmafeatures.comopenaccessjournals.comgu.se These fragments are then grown, linked, or merged to produce more potent, lead-like compounds. pharmafeatures.com
In the context of this compound, an FBLD approach could involve:
Fragment Library Screening: Screening a library of fragments to identify those that bind to the target of interest. The anthraquinone core or the geranyl moiety could be considered as starting fragments.
Hit Validation and Structural Characterization: Confirming the binding of the fragment hits and determining their binding mode, typically using biophysical techniques like X-ray crystallography or NMR spectroscopy. selcia.com
Fragment Elaboration:
Fragment Growing: Extending a fragment to pick up additional interactions with the target protein. pharmafeatures.com
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target. pharmafeatures.com
Although the application of FBLD specifically to this compound has not been reported, it represents a viable strategy for discovering novel and potent inhibitors, especially for challenging targets. selcia.comopenaccessjournals.comgu.se
Rational drug design relies on the knowledge of the three-dimensional structure of the biological target to design molecules that are complementary in shape and charge. 182.160.97nih.govrsc.orgnih.govmdpi.com If the biological target of this compound is identified and its structure is known, rational design becomes a powerful tool for lead optimization. nih.gov
This approach would involve:
Target-Ligand Complex Structure Determination: Obtaining the 3D structure of the target protein in complex with this compound or a lead derivative, for example, through X-ray crystallography.
Interaction Mapping: Analyzing the detailed interactions between the ligand and the protein's binding site, identifying key hydrogen bonds, hydrophobic contacts, and other interactions.
Structure-Based Design: Using this structural information to design new analogs with modifications predicted to enhance binding affinity and selectivity. For instance, a new functional group could be added to form an additional hydrogen bond with a specific residue in the binding pocket. rsc.orgnih.govmdpi.com
This iterative process of structure determination and rational design can significantly accelerate the lead optimization process and increase the likelihood of developing a successful drug candidate. nih.gov
Advanced Analytical and Bioanalytical Methodologies in Geranyloxyemodin Research
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and observing the dynamic changes of geranyloxyemodin during chemical reactions or biological interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules and investigating reaction mechanisms at the atomic level. nih.gov In the context of this compound research, NMR can be employed to monitor reaction progress, identify transient intermediates, and understand the kinetics of its formation or degradation. numberanalytics.com
By acquiring spectra at various time points during a reaction, researchers can track the disappearance of starting materials and the appearance of this compound and any byproducts. numberanalytics.com Advanced NMR experiments, such as 2D NMR (e.g., COSY, HSQC), can establish connectivity between protons and carbons, confirming the geranyloxy substituent's attachment to the emodin (B1671224) core. numberanalytics.com Furthermore, techniques like in-situ illumination NMR could be adapted to study photochemical reactions involving this compound, providing real-time kinetic data. researchgate.net Isotope labeling studies, where specific atoms in a precursor are replaced with isotopes like ¹³C or ²H, can be monitored by NMR to trace the metabolic pathways of this compound. nih.gov
Table 1: Illustrative NMR Data for Mechanistic Analysis of this compound This table represents hypothetical data that could be generated in an NMR study.
| Technique | Application in this compound Research | Potential Findings |
|---|---|---|
| ¹H NMR | Monitoring the synthesis of this compound | Observation of the appearance of characteristic signals for the geranyl side chain and shifts in the aromatic protons of the emodin scaffold. |
| ¹³C NMR | Structural confirmation and intermediate detection | Identification of the carbon signals corresponding to the geranyloxy ether linkage and any transient species formed during the reaction. |
| 2D NMR (COSY, HSQC) | Elucidation of molecular connectivity | Confirmation of the covalent bond between the geranyl group and the emodin backbone through correlation peaks. |
| In-situ NMR | Real-time kinetic analysis of reactions | Determination of reaction rates and observation of short-lived intermediates under specific reaction conditions (e.g., light or heat). nih.govresearchgate.net |
Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying metabolites due to its high sensitivity and ability to determine molecular weights. ijpras.com In this compound research, MS, particularly when coupled with chromatographic separation, is crucial for identifying its metabolites in biological systems and elucidating its metabolic pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com
Tandem mass spectrometry (MS/MS) is employed to structurally characterize metabolites. emerypharma.com In a typical MS/MS experiment, the parent ion of a potential metabolite is selected and fragmented, and the resulting fragmentation pattern provides structural information that can be used to identify the molecule. emerypharma.com By comparing the fragmentation patterns of metabolites to that of the parent this compound, researchers can identify structural modifications such as hydroxylation, glucuronidation, or cleavage of the geranyl group. Isotope tracing, where organisms are exposed to isotopically labeled this compound, can be used in conjunction with MS to definitively trace the metabolic fate of the compound. biorxiv.org
Table 2: Hypothetical Metabolites of this compound Identified by Mass Spectrometry This table illustrates the types of data generated during MS-based metabolite identification.
| Putative Metabolite | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Inferred Metabolic Transformation |
|---|---|---|---|---|
| This compound | C₂₂H₂₂O₅ | 383.1494 | 271, 137 | Parent Compound |
| Hydroxylated this compound | C₂₂H₂₂O₆ | 399.1443 | 287, 137 | Phase I Oxidation |
| This compound Glucuronide | C₂₈H₃₀O₁₁ | 559.1815 | 383, 176 | Phase II Conjugation |
UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying reactions that involve a change in the chromophore of a molecule, making it suitable for kinetic and ligand-binding studies. andreabellelli.itntnu.no The extended aromatic system of the anthraquinone (B42736) core in this compound absorbs light in the UV-Vis region.
For kinetic studies, the rate of a reaction involving this compound can be monitored by observing the change in absorbance at a specific wavelength over time. ntnu.no For instance, the degradation of this compound or its conversion to another chromophoric product can be followed continuously. ntnu.no This allows for the determination of reaction rate constants and the investigation of factors influencing the reaction rate. ntnu.no
In binding studies, if the interaction of this compound with a biological macromolecule, such as a protein or DNA, results in a change in its UV-Vis spectrum, this change can be used to determine binding constants. andreabellelli.it By titrating a solution of the macromolecule with this compound and monitoring the spectral changes, one can quantify the strength of the interaction. andreabellelli.itsciforschenonline.org
Table 3: Application of UV-Vis Spectroscopy in this compound Research This table provides examples of how UV-Vis spectroscopy can be applied.
| Study Type | Principle | Information Obtained |
|---|---|---|
| Kinetic Analysis | Monitoring the change in absorbance of this compound or a product over time. ntnu.no | Reaction rates, rate constants, and reaction order. |
| Binding Studies | Observing spectral shifts upon titration with a binding partner. andreabellelli.it | Binding affinity (Kd), stoichiometry of binding. |
Chromatographic Techniques for Bioanalysis and Purity Assessment
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence in biological samples.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of compounds in various samples, including biological matrices like plasma, urine, and tissue extracts. al-makkipublisher.com For the quantitative analysis of this compound, a validated HPLC method is crucial.
Method development involves optimizing the stationary phase (column), mobile phase composition, and detector settings to achieve good separation of this compound from endogenous components of the biological matrix. jasco-global.com Quantification is typically performed using a calibration curve constructed from standards of known concentrations. jasco-global.com The internal standard method is often preferred as it corrects for variations in sample preparation and injection volume. jasco-global.com Method validation ensures the reliability of the results by assessing parameters such as linearity, accuracy, precision, and selectivity. al-makkipublisher.com
Table 4: Typical Parameters for a Validated HPLC Method for this compound Quantification This table presents a hypothetical set of parameters for an HPLC method.
| Parameter | Typical Specification |
|---|---|
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Detector | UV-Vis or Photodiode Array (PDA) at the λmax of this compound |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. emerypharma.com This hyphenated technique is exceptionally well-suited for the analysis of this compound in complex mixtures, such as natural product extracts or biological samples. lupinepublishers.com
The LC component separates the individual compounds in the mixture, which are then introduced into the mass spectrometer for detection. lupinepublishers.com This reduces the complexity of the mass spectra and minimizes ion suppression effects from the sample matrix. nih.gov LC-MS can be used for both qualitative and quantitative analysis. In qualitative analysis, it helps in the tentative identification of compounds based on their retention time and mass-to-charge ratio. lupinepublishers.com For quantitative analysis, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers very high sensitivity and specificity, allowing for the detection and quantification of this compound and its metabolites at very low concentrations. emerypharma.com
Table 5: Advantages of LC-MS in the Analysis of this compound
| Feature | Benefit for this compound Analysis |
|---|---|
| High Sensitivity | Enables detection of trace amounts of this compound and its metabolites in biological fluids. spectralworks.com |
| High Selectivity | Minimizes interference from co-eluting compounds in complex matrices, leading to more accurate quantification. emerypharma.com |
| Structural Information | LC-MS/MS provides fragmentation data that aids in the structural elucidation of unknown metabolites. nih.gov |
| Versatility | Capable of analyzing a wide range of metabolites with varying polarities and molecular weights. spectralworks.com |
In Vitro Pharmacokinetic and Metabolic Pathway Research
The investigation of a compound's pharmacokinetic profile and metabolic fate is a critical component of drug discovery and development. For novel molecules like this compound, in vitro methodologies provide the foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are instrumental in predicting in vivo behavior, identifying potential drug-drug interactions, and guiding further preclinical and clinical development. The following sections detail the advanced analytical and bioanalytical methodologies employed in the in vitro pharmacokinetic and metabolic pathway research of compounds structurally related to this compound, providing a framework for its potential characterization.
Enzyme Kinetic Studies for Metabolic Stability
The metabolic pathways for anthraquinones, the class of compounds to which this compound belongs, are known to be diverse and can include hydrolysis, glucuronidation, sulfation, methylation/demethylation, and hydroxylation/dehydroxylation, primarily carried out by intestinal flora and liver metabolic enzymes. frontiersin.orgnih.gov The specific enzymes involved in the metabolism of this compound have not been explicitly detailed in the available literature. However, studies on the parent compound, emodin, have identified that Cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2E1, UGT1A1, UGT1A9, and UGT2B7, play a significant role in its metabolism in rat liver microsomes. researchgate.net Furthermore, research on other natural products indicates that CYP3A4 is a major enzyme involved in the metabolism of a wide array of compounds. nih.govacs.orgmdpi.com
The metabolic stability of a compound is often assessed using liver microsomes or hepatocytes from various species to understand inter-species differences. nih.govuibk.ac.at For instance, the in vitro metabolism of corylin, a compound isolated from Psoralea corylifolia, was found to be efficiently metabolized in both human liver microsomes (HLM) and human intestine microsomes (HIM), with high intrinsic clearance values. nih.gov
Table 1: Representative In Vitro Metabolic Stability Parameters for Structurally Related Compounds
| Compound | Enzyme System | Parameter | Value | Reference |
| Corylin | Human Liver Microsomes (HLM) | CLint (µL/min/mg) | 24.29 | nih.gov |
| Corylin | Human Intestine Microsomes (HIM) | CLint (µL/min/mg) | 42.85 | nih.gov |
| Emodin | Rat Liver Microsomes | Metabolizing Enzymes | CYP1A2, CYP2E1 | researchgate.net |
This table presents data from compounds structurally related to this compound to illustrate the type of data generated in metabolic stability studies. Specific data for this compound is not currently available in the cited literature.
Membrane Permeability Assays (e.g., PAMPA-BBB)
The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution to target tissues, including the central nervous system (CNS). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across membranes. researchgate.net The PAMPA-BBB variation of this assay is specifically designed to assess the potential of a compound to cross the blood-brain barrier (BBB). figshare.comnih.gov
The permeability is expressed as an effective permeability coefficient (Pe). Generally, compounds with a Pe value greater than 4.0 x 10⁻⁶ cm/s are classified as having high BBB permeability, while those with a Pe value less than 2.0 x 10⁻⁶ cm/s are considered to have low permeability.
While specific PAMPA-BBB data for this compound is not available, studies on other anthraquinone derivatives provide insights into how this class of compounds might behave. For instance, a study on helminthosporin, an anthraquinone, found it to have a high BBB permeability with a Pe value of 6.16 × 10⁻⁶ cm/s. figshare.com Another study on novel naphthoquinone and anthraquinone-based derivatives reported Pe values ranging from 6.1 to 28.4 × 10⁻⁶ cm/s, suggesting good to high BBB permeability for these compounds. nih.govacs.org These findings suggest that the anthraquinone scaffold, which is present in this compound, may be conducive to crossing the BBB.
Table 2: PAMPA-BBB Permeability of Representative Anthraquinone Derivatives
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration | Reference |
| Helminthosporin | 6.16 | High | figshare.com |
| Anthraquinone Derivative 11 | 2.1 | High | nih.govacs.org |
| Anthraquinone Derivative 12 | 1.9 | High | nih.govacs.org |
| Donepezil (Positive Control) | >4.0 | CNS+ | nih.gov |
| Quercetin (Negative Control) | <2.0 | CNS- | nih.gov |
This table includes data for related anthraquinone compounds to exemplify the output of PAMPA-BBB assays. Data for this compound is not available in the cited literature.
Future Perspectives and Research Challenges for Geranyloxyemodin
Unveiling Novel Molecular Targets and Signaling Pathways
A significant gap in the current knowledge is the identification of specific molecular targets for Geranyloxyemodin. While emodin (B1671224) is known to interact with a multitude of proteins and signaling pathways, it is imperative to determine how the geranyloxy moiety influences these interactions or confers new binding affinities. Future research should prioritize the elucidation of direct binding partners of this compound to understand its mechanism of action. Techniques such as affinity chromatography, proteomics-based approaches, and cellular thermal shift assays (CETSA) could be employed to identify these targets.
Once potential targets are identified, the downstream signaling pathways modulated by this compound need to be delineated. For instance, it is unknown whether this compound affects key cellular signaling cascades such as MAPK, PI3K/Akt, or NF-κB pathways, which are known to be influenced by emodin. Investigating these pathways through reporter assays, western blotting for key signaling proteins, and phosphoproteomics will provide a clearer picture of the compound's cellular effects.
Development of Advanced Methodologies for Biological Evaluation
The biological evaluation of this compound is currently in its infancy. Standard cytotoxicity assays on various cell lines would be the initial step. However, to gain a deeper understanding of its biological effects, more advanced and specific evaluation methodologies are required.
High-content screening (HCS) can be utilized to simultaneously assess multiple parameters of cellular health and morphology upon treatment with this compound. This can provide unbiased insights into its phenotypic effects. Furthermore, the development of target-based assays, once specific molecular targets are identified, will be crucial for quantifying the compound's potency and selectivity. For instance, if a specific kinase is identified as a target, enzymatic assays would be necessary to determine the IC50 value. The use of 3D cell culture models, such as spheroids or organoids, would also offer a more physiologically relevant context for evaluating the efficacy of this compound compared to traditional 2D cell cultures.
Exploration of Synergistic Interactions with Other Bioactive Compounds
The potential for this compound to act in synergy with other bioactive compounds is a promising area of future research. The increased lipophilicity conferred by the geranyl group may enhance its cellular uptake and allow it to interact with different cellular components compared to emodin. This could lead to synergistic effects when combined with other natural products or conventional drugs.
Systematic screening of this compound in combination with a library of known bioactive compounds against various disease models (e.g., cancer cell lines) could identify potent synergistic pairs. The nature of these interactions (synergistic, additive, or antagonistic) can be quantified using methods like the combination index (CI) analysis. Understanding the mechanisms behind any observed synergy will be critical and may involve complementary targeting of different signaling pathways or one compound enhancing the bioavailability or activity of the other.
Addressing Synthetic Scalability for Research Material Generation
A major hurdle for the comprehensive biological evaluation of this compound is the availability of sufficient quantities of the pure compound. While laboratory-scale synthesis is feasible, developing a scalable and cost-effective synthetic route is a significant challenge that needs to be addressed.
Future research should focus on optimizing the synthetic methodology to improve yields, reduce the number of steps, and utilize more environmentally friendly reagents. This may involve exploring different starting materials, catalysts, and reaction conditions. A robust and scalable synthesis is a prerequisite for advancing this compound through preclinical and potentially clinical development, as it will enable the generation of the necessary quantities for in-depth biological studies and in vivo experiments.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Mechanistic Insight
To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression patterns following treatment, providing clues about the affected biological processes and pathways. This can help in hypothesis generation regarding the compound's mechanism of action.
Proteomics, on the other hand, can identify changes in protein expression and post-translational modifications, offering a more direct insight into the functional consequences of this compound treatment. For example, quantitative proteomics could identify proteins that are upregulated or downregulated, which could then be investigated as potential biomarkers of the compound's activity. The integration of transcriptomic and proteomic data will provide a multi-layered understanding of the cellular perturbations induced by this compound and help in constructing a comprehensive picture of its mode of action.
Computational Prediction and Validation of Biological Activity
Computational approaches can play a vital role in accelerating the research on this compound. Molecular docking studies can be employed to predict potential binding interactions of this compound with a wide array of protein targets, helping to prioritize experimental validation. These in silico models can be built based on the known structures of proteins that are targets of emodin or other related natural products.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of this compound and its analogs, guiding the design of new derivatives with improved potency or selectivity. It is crucial, however, that these computational predictions are followed by rigorous experimental validation to confirm the in silico findings. This iterative cycle of computational prediction and experimental validation will be a powerful strategy to efficiently explore the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the established protocols for isolating and purifying Geranyloxyemodin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires NMR (¹H/¹³C) and mass spectrometry (HRMS) . Cross-referencing spectral data with existing literature (e.g., Journal of Natural Products) ensures reproducibility. For novel sources, include phytochemical screening (TLC with UV/fluorescence detection) to confirm precursor presence .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Answer : Use a combination of:
- UV-Vis spectroscopy (λmax ~430 nm for anthraquinones).
- FT-IR to identify functional groups (e.g., carbonyl at ~1670 cm⁻¹).
- HPLC-DAD/MS for quantification and structural confirmation.
- X-ray crystallography (if crystalline) for absolute configuration.
Report retention times, solvent systems, and spectral peaks with error margins (e.g., ±0.5 ppm for NMR) .
Q. How can researchers validate the bioactivity of this compound in preliminary assays?
- Answer : Design dose-response experiments (e.g., 1–100 µM) using:
- Cell viability assays (MTT/XTT) with positive controls (e.g., doxorubicin).
- Enzyme inhibition studies (e.g., COX-2 or tyrosinase) with IC₅₀ calculations.
Include triplicates and statistical analysis (ANOVA, p<0.05). Normalize data to solvent-only controls to exclude artifacts .
Advanced Research Questions
Q. How should contradictory results in this compound’s mechanism of action be resolved?
- Answer : Contradictions (e.g., pro-apoptotic vs. anti-inflammatory effects) require:
- Cell-type-specific assays (cancer vs. normal cells).
- Pathway-focused studies (e.g., siRNA knockdown of NF-κB or MAPK pathways).
- Multi-omics integration (transcriptomics/proteomics) to identify upstream/downstream targets.
Compare findings with structurally analogous compounds (e.g., emodin derivatives) .
Q. What experimental design strategies mitigate batch-to-batch variability in this compound studies?
- Answer :
- Standardized extraction : Use certified plant material and document geographic origin/harvest time.
- Stability testing : Monitor degradation under light, temperature, and pH variations (HPLC tracking).
- Inter-lab validation : Share samples with collaborators for reproducibility audits.
Publish raw data (e.g., NMR spectra) in supplementary materials .
Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities (e.g., with COX-2 or DNA topoisomerase).
- QSAR models : Corlate substituent effects (e.g., geranyl chain length) with bioactivity.
Validate in silico predictions with mutagenesis or competitive binding assays .
Data Management and Reproducibility
Q. What are best practices for documenting this compound research data?
- Answer :
- Structured metadata : Include solvent purity, instrument calibration dates, and software versions.
- Public repositories : Deposit spectral data in PubChem or ChEBI, and bioactivity data in ChEMBL.
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
Q. How should researchers address discrepancies in reported solubility values for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
